molecular formula C8H6Cl2N2 B045833 2,5-Dichloro-4,6-dimethylnicotinonitrile CAS No. 91591-63-8

2,5-Dichloro-4,6-dimethylnicotinonitrile

Cat. No. B045833
CAS RN: 91591-63-8
M. Wt: 201.05 g/mol
InChI Key: UCGWYTUBYASPFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile involves complex chemical reactions, often starting with chloronicotinonitrile as a precursor. Coppola and Shapiro (1981) detailed the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, showcasing the reactivity and versatility of chloronicotinonitrile derivatives in creating heterocyclic compounds (Coppola & Shapiro, 1981).

Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4,6-dimethylnicotinonitrile derivatives and related compounds has been extensively studied. Bator et al. (2011) analyzed the structures, phase transitions, vibrations, and methyl group tunneling of bipyridyl complexes with chloranilic acid, providing insights into the molecular interactions and structural characteristics of these compounds (Bator et al., 2011).

Chemical Reactions and Properties

Kalogirou and Koutentis (2009) explored the reactions of 4,5-dichloro-1,2,3-dithiazolium chloride with dimethylsulfonium dicyanomethylide, highlighting the chemical reactivity and potential synthetic applications of dichloro dithiazolium derivatives in producing malononitrile compounds (Kalogirou & Koutentis, 2009).

Physical Properties Analysis

The physical properties, including phase transitions and crystal structures of 2,5-Dichloro-4,6-dimethylnicotinonitrile derivatives, offer valuable information about the stability and behavior of these compounds under different conditions. Bator et al. (2011) provided a comprehensive study on this aspect, emphasizing the importance of understanding these properties for potential applications (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming various derivatives, are crucial for the application of 2,5-Dichloro-4,6-dimethylnicotinonitrile in synthetic chemistry. The work by Coppola and Shapiro (1981) on the reaction with thioureas highlights the compound's versatility and its potential for creating complex heterocyclic structures (Coppola & Shapiro, 1981).

Scientific Research Applications

  • It is used in the synthesis of novel heterocycles, specifically in creating the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system, according to Coppola and Shapiro (1981) in their work published in the Journal of Heterocyclic Chemistry (Coppola & Shapiro, 1981).

  • This chemical compound is involved in the synthesis of various derivatives of cyclobuteno[c]thiophen and its analogues, as explored by Ayres, Longworth, and Mcomie (1975) in Tetrahedron (Ayres, Longworth, & Mcomie, 1975).

  • A study by Fouda et al. (2020) in the Journal of Bio- and Tribo-Corrosion highlights its effectiveness as a corrosion inhibitor for carbon steel in acidic environments (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

  • The compound has shown to inhibit cellulose synthesis in Arabidopsis hypocotyl cells, as indicated in a study by Debolt et al. (2007) in Plant Physiology (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

  • In the field of medicinal chemistry, it has been noted for moderate inhibition of Streptococcus faecium and human epidermal carcinoma, as well as increasing survival in mice with P1534 leukemia, according to a study by Rosowsky et al. (1973) in the Journal of Pharmaceutical Sciences (Rosowsky, Chen, Amand, & Modest, 1973).

  • Additionally, 5-substituted 2-amino-4,6-dichloropyrimidines, particularly 5-fluoro-2-amino-4,6-dichloropyrimidine, have been identified as inhibitors of immune-activated nitric oxide production, as described by Jansa et al. (2014) in Medicinal Chemistry Research (Jansa et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for 2,5-Dichloro-4,6-dimethylnicotinonitrile are not provided in the search results, its use in the synthesis of a selective muscarinic receptor 4 (M4) positive allosteric modulator called ML253 suggests potential applications in the development of treatments for conditions such as schizophrenia .

properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWYTUBYASPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319215
Record name 2,5-Dichloro-4,6-dimethylnicotinonitrile
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Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4,6-dimethylnicotinonitrile

CAS RN

91591-63-8
Record name 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Record name NSC 341973
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Record name 91591-63-8
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Record name 2,5-Dichloro-4,6-dimethylnicotinonitrile
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Record name 2,5-dichloro-4,6-dimethylnicotinonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
U Le, BJ Melancon, TM Bridges, PN Vinson… - Bioorganic & medicinal …, 2013 - Elsevier
Herein we report a next generation muscarinic receptor 4 (M 4 ) positive allosteric modulator (PAM), ML253 which exhibits nanomolar activity at both the human (EC 50 =56nM) and rat (…
Number of citations: 38 www.sciencedirect.com
UM Le - 2011 - ir.vanderbilt.edu
Acetycholine is one of the major neurotransmitters that regulate various functions ranging from cognition to motor. It activates muscarinic acetylcholine receptors (mAChRs), which are …
Number of citations: 4 ir.vanderbilt.edu
M Szabo - 2014 - scholar.archive.org
1. G protein-coupled receptors as central nervous system drug targets 1.1. GPCR structure and function G protein-coupled receptors (GPCRs) are a dynamic class of cell-surface …
Number of citations: 2 scholar.archive.org
S Yuan, YQ Luo, JH Zuo, H Liu, F Li, B Yu - European Journal of Medicinal …, 2021 - Elsevier
53 New drugs including 38 chemical entities and 15 biologics were approved by the US Food and Drug Administration during 2020. Among the marketed drugs, 34 new small molecule …
Number of citations: 24 www.sciencedirect.com

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